molecular formula C12H12BNO3 B11754250 [3-(4-Aminophenoxy)phenyl]boronic acid

[3-(4-Aminophenoxy)phenyl]boronic acid

Cat. No.: B11754250
M. Wt: 229.04 g/mol
InChI Key: YAEQEFUTUSWLRM-UHFFFAOYSA-N
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Description

[3-(4-Aminophenoxy)phenyl]boronic acid: is an organic compound with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Aminophenoxy)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [3-(4-Aminophenoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of [3-(4-Aminophenoxy)phenyl]boronic acid involves its interaction with biological molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and nucleic acids, affecting various cellular pathways.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Aminophenylboronic acid
  • 3-Phenoxyphenylboronic acid

Comparison: [3-(4-Aminophenoxy)phenyl]boronic acid is unique due to the presence of both an aminophenoxy group and a boronic acid group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs For example, phenylboronic acid lacks the aminophenoxy group, limiting its reactivity and applications

Properties

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

[3-(4-aminophenoxy)phenyl]boronic acid

InChI

InChI=1S/C12H12BNO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H,14H2

InChI Key

YAEQEFUTUSWLRM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)N)(O)O

Origin of Product

United States

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